molecular formula C24H28N2O7 B7971818 N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]alanine

N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]alanine

Cat. No.: B7971818
M. Wt: 456.5 g/mol
InChI Key: VYYINZKSRFSOGR-UHFFFAOYSA-N
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Description

N-[7-(Acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]alanine is a structurally complex derivative of the benzo[a]heptalen scaffold, characterized by:

  • A fused polycyclic aromatic core with a ketone group at position 7.
  • Three methoxy substituents at positions 1, 2, and 3.
  • An acetylated amino group at position 7, conferring stereochemical specificity (7S configuration).
  • An L-alanine moiety linked via an amide bond at position 10.

This compound is hypothesized to exhibit biological activity related to colchicine derivatives (tubulin binding, antimitotic effects) due to structural similarities .

Properties

IUPAC Name

2-[(7-acetamido-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-10-yl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O7/c1-12(24(29)30)25-18-9-7-15-16(11-19(18)28)17(26-13(2)27)8-6-14-10-20(31-3)22(32-4)23(33-5)21(14)15/h7,9-12,17H,6,8H2,1-5H3,(H,25,28)(H,26,27)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYINZKSRFSOGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]alanine (CAS Number: 289660-89-5) is a synthetic compound that has garnered interest in pharmacological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

The molecular formula of this compound is C26H32N2O7SC_{26}H_{32}N_{2}O_{7}S, with a molecular weight of 516.6 g/mol. The compound features multiple functional groups that contribute to its biological activity.

PropertyValue
CAS Number289660-89-5
Molecular FormulaC26H32N2O7S
Molecular Weight516.6 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Studies suggest the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : It has the potential to bind to specific receptors, modulating their activity and influencing cellular responses.
  • Signaling Pathway Interference : The compound can interfere with various signaling pathways that regulate cell proliferation and apoptosis.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits notable biological activities:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:

  • Cell Line : BEL-7402 (human liver cancer)
    • Findings : The compound showed significant inhibitory activity against cell proliferation and induced apoptosis in these cells .

Antioxidant Properties

This compound has been reported to possess antioxidant properties that may protect cells from oxidative stress by scavenging free radicals.

Case Studies

Several studies have highlighted the biological implications of this compound:

  • Study on HDAC Inhibition :
    • Objective : To evaluate the inhibitory effect on histone deacetylases (HDAC).
    • Results : The compound demonstrated significant HDAC inhibition which is critical for cancer therapy as it affects gene expression related to cell cycle regulation .
  • Cytotoxicity Assessment :
    • Objective : Assessing the cytotoxic effects on human cancer cell lines.
    • Results : The compound exhibited dose-dependent cytotoxicity against various cancer cell lines including breast and colon cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 10

The 10-position substituent critically influences physicochemical and biological properties. Key analogs include:

Compound Name 10-Position Substituent Molecular Formula Molecular Weight Key Features
Target Compound L-Alanine C₂₃H₂₇N₃O₇* 457.48 g/mol Enhanced hydrophilicity; potential for hydrogen bonding .
N-[4-[[(7S)-7-(Acetylamino)-...]amino]-1-oxobutyl] () Butanoyl glycine C₂₇H₃₃N₃O₈ 527.57 g/mol Extended alkyl chain with glycine; increased lipophilicity .
N-[(7S)-10-(Dibutylamino)-...]acetamide () Dibutylamino C₂₈H₃₉N₃O₅ 509.63 g/mol Strongly lipophilic; likely improved membrane permeability .
N-[(7S)-10-[[(2S)-1-(4-Benzylpiperazin-1-yl)-1-oxopropan-2-yl]amino]-...]acetamide () Benzylpiperazinyl-propionamide C₃₃H₃₉N₅O₆ 625.69 g/mol Bulky aromatic group; potential for receptor-specific interactions .
4-({N-[(7S)-7-Acetamido-...]-L-Methionyl}amino)butanoic acid () L-Methionyl-butylamino C₃₀H₃₉N₃O₈S 601.71 g/mol Sulfur-containing methionine; redox activity possible .
N-[(7S)-10-Hydroxy-...]acetamide (Colchiceine, ) Hydroxy C₂₁H₂₃N O₆ 385.41 g/mol Reduced steric hindrance; higher reactivity .

*Calculated based on core structure (C₂₀H₂₂N₂O₅) + alanine (C₃H₅NO₂).

Stereochemical and Functional Group Modifications

  • Stereochemistry : All analogs share the (7S) configuration, critical for maintaining the helical axis required for tubulin binding . The target compound’s alanine introduces an additional chiral center (L-configuration), which may influence target selectivity .
  • Amino Acid vs. Alkyl/Aryl Groups: Amino acid-linked derivatives (e.g., alanine, methionine) exhibit higher polar surface areas (e.g., 85.9 Ų in ) compared to alkyl/aryl analogs (e.g., 60–70 Ų in ), suggesting improved solubility but reduced blood-brain barrier penetration .

Research Findings and Implications

  • Synthetic Feasibility: Amino acid conjugates (e.g., ) are synthesized via carbodiimide-mediated coupling, yielding 62–85% efficiency . Similar methods apply to the target compound.
  • Thermodynamic Stability : Derivatives with bulkier 10-position groups (e.g., ) show lower gelation capacities in organic solvents, suggesting trade-offs between solubility and self-assembly .
  • Mutagenicity Risks: While colchicine analogs are generally non-mutagenic, sulfonyl or thioether variants () may pose higher risks due to reactive metabolites .

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